3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
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Description
This compound is a complex organic molecule that is related to the class of compounds known as thieno[3,2-d]pyrimidines . The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .
Synthesis Analysis
The synthesis of related compounds involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Mechanism of Action
Future Directions
The future directions for research on this compound could include further investigation into its mechanism of action, potential biological activity, and its synthesis. This compound could potentially be further utilized to design and develop selective and potent dopamine agonists to treat Parkinson’s disease .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one' involves the synthesis of the pyrido[2,3-d]pyrimidin-4-one ring system, followed by the addition of a sulfanyl group and a 2-(4-phenylpiperazin-1-yl)ethyl group.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "thiourea", "4-phenylpiperazine", "ethyl bromoacetate", "sodium ethoxide", "sodium hydride", "methyl iodide", "sodium sulfide", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of pyrido[2,3-d]pyrimidin-4-one ring system", "a. React 2-aminopyridine with ethyl acetoacetate in the presence of acetic acid to form ethyl 2-amino-3-cyano-4-pyridone.", "b. React ethyl 2-amino-3-cyano-4-pyridone with thiourea in the presence of hydrochloric acid to form 2-amino-3-cyano-4-thiopyridone.", "c. React 2-amino-3-cyano-4-thiopyridone with sodium hydroxide to form pyrido[2,3-d]pyrimidin-4-one.", "Step 2: Addition of sulfanyl group", "a. React pyrido[2,3-d]pyrimidin-4-one with sodium sulfide in the presence of water to form pyrido[2,3-d]pyrimidin-4-one-2-thiol.", "b. React pyrido[2,3-d]pyrimidin-4-one-2-thiol with methyl iodide in the presence of sodium hydride to form pyrido[2,3-d]pyrimidin-4-one-2-methylthio.", "Step 3: Addition of 2-(4-phenylpiperazin-1-yl)ethyl group", "a. React 4-phenylpiperazine with ethyl bromoacetate in the presence of sodium ethoxide to form ethyl 4-phenylpiperazine-1-carboxylate.", "b. React ethyl 4-phenylpiperazine-1-carboxylate with sodium hydride in the presence of methyl iodide to form 2-(4-phenylpiperazin-1-yl)ethanol.", "c. React pyrido[2,3-d]pyrimidin-4-one-2-methylthio with 2-(4-phenylpiperazin-1-yl)ethanol in the presence of acetic acid to form the final compound '3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one'." ] } | |
CAS No. |
688793-38-6 |
Molecular Formula |
C19H21N5OS |
Molecular Weight |
367.47 |
IUPAC Name |
3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H21N5OS/c25-18-16-7-4-8-20-17(16)21-19(26)24(18)14-11-22-9-12-23(13-10-22)15-5-2-1-3-6-15/h1-8H,9-14H2,(H,20,21,26) |
InChI Key |
FWHHOFIJGVXXDR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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